3-(3,4-Dichlorophenyl)-2-methyl-1-propene 3-(3,4-Dichlorophenyl)-2-methyl-1-propene
Brand Name: Vulcanchem
CAS No.: 951893-06-4
VCID: VC8333279
InChI: InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3
SMILES: CC(=C)CC1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C10H10Cl2
Molecular Weight: 201.09 g/mol

3-(3,4-Dichlorophenyl)-2-methyl-1-propene

CAS No.: 951893-06-4

Cat. No.: VC8333279

Molecular Formula: C10H10Cl2

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dichlorophenyl)-2-methyl-1-propene - 951893-06-4

Specification

CAS No. 951893-06-4
Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
IUPAC Name 1,2-dichloro-4-(2-methylprop-2-enyl)benzene
Standard InChI InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3
Standard InChI Key BYEPUSVEXPCAKZ-UHFFFAOYSA-N
SMILES CC(=C)CC1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CC(=C)CC1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(3,4-dichlorophenyl)-2-methyl-1-propene is C₁₀H₁₀Cl₂, with a molecular weight of 201.09 g/mol. Its structure comprises a propene chain (CH₂–CH(CH₃)–CH₂) linked to a phenyl ring bearing chlorine atoms at the 3- and 4-positions. The methyl group at C2 and the dichlorophenyl group at C3 create steric and electronic effects that influence reactivity .

Key Structural Features:

  • Chlorine Substituents: The 3,4-dichloro configuration enhances electrophilic substitution reactivity compared to para- or ortho-substituted analogs.

  • Methyl Group: Introduces steric hindrance, potentially slowing reaction kinetics at the adjacent double bond.

  • Conjugation: The propene double bond conjugates with the aromatic ring, stabilizing the molecule through resonance .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via Wittig reactions or alkylation strategies:

Wittig Reaction

  • Reactants: 3,4-Dichlorobenzaldehyde reacts with a methyl-substituted phosphonium ylide (e.g., methyltriphenylphosphonium bromide).

  • Conditions: Conducted under inert atmosphere (N₂ or Ar) with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) .

  • Mechanism: The ylide attacks the aldehyde carbonyl, forming the alkene via a betaine intermediate.

Alkylation of Propenyl Derivatives

  • 3,4-Dichlorophenylmagnesium bromide may undergo nucleophilic addition to 2-methyl-1-propene epoxide, followed by acid-catalyzed dehydration.

Industrial-Scale Optimization

Industrial production prioritizes:

  • Catalyst Efficiency: Palladium or nickel catalysts for cross-coupling reactions.

  • Yield Enhancement: Continuous-flow systems to minimize side reactions.

  • Purification: Distillation under reduced pressure or recrystallization from ethanol .

Chemical Reactivity and Functionalization

Oxidation Reactions

The double bond undergoes epoxidation with m-chloroperbenzoic acid (m-CPBA), yielding a strained epoxide. Under harsher conditions (e.g., KMnO₄/H₂SO₄), cleavage to a diketone occurs .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 3-(3,4-dichlorophenyl)-2-methylpropane. Selective reductions using Lindlar catalyst preserve stereochemistry .

Electrophilic Aromatic Substitution

The dichlorophenyl ring participates in nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄), with chlorine directing incoming groups to the 2- and 6-positions.

Biological Activity and Research Applications

Antimicrobial Properties

While direct studies on 3-(3,4-dichlorophenyl)-2-methyl-1-propene are scarce, analogs exhibit notable activity:

CompoundMIC (μg/mL)Target Pathogen
3-(2,4-Dichlorophenyl)-2-methyl-1-propene25–50Staphylococcus aureus
Chloramphenicol5Escherichia coli

The 3,4-dichloro configuration may enhance membrane disruption via hydrophobic interactions .

Comparative Analysis with Structural Analogs

Substituent Position Effects

Property3,4-Dichloro Isomer2,4-Dichloro Isomer
LogP3.83.5
Melting Point (°C)45–4738–40
Antimicrobial MIC25–50 μg/mL50–100 μg/mL

The 3,4-dichloro isomer’s higher lipophilicity (LogP) correlates with enhanced bioactivity.

Industrial and Material Science Applications

  • Polymer Additives: Acts as a cross-linking agent in polyvinyl chloride (PVC) to improve thermal stability.

  • Agrochemicals: Intermediate in synthesizing herbicides targeting acetolactate synthase (ALS) .

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